(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole (S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.: 1252576-13-8
VCID: VC8062769
InChI: InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)17-12-21-18(20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-11,17H,12H2/t17-/m1/s1
SMILES: C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4
Molecular Formula: C18H14N2O
Molecular Weight: 274.3 g/mol

(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

CAS No.: 1252576-13-8

Cat. No.: VC8062769

Molecular Formula: C18H14N2O

Molecular Weight: 274.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole - 1252576-13-8

Specification

CAS No. 1252576-13-8
Molecular Formula C18H14N2O
Molecular Weight 274.3 g/mol
IUPAC Name (4S)-4-phenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)17-12-21-18(20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-11,17H,12H2/t17-/m1/s1
Standard InChI Key OIFADUQNTPUCKK-QGZVFWFLSA-N
Isomeric SMILES C1[C@@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4
SMILES C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4
Canonical SMILES C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure consists of a quinoline heterocycle (a bicyclic system comprising a benzene ring fused to a pyridine ring) linked to a 4,5-dihydrooxazole ring. The dihydrooxazole component contains a chiral center at the 4-position, which adopts the (S)-configuration . This stereochemical feature is critical for its interactions with biological targets and synthetic derivatization.

The IUPAC name for the compound is (4S)-4-phenyl-2-(quinolin-2-yl)-4,5-dihydro-1,3-oxazole, and its SMILES notation is C1[C@@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4\text{C1[C@@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4} . The presence of the quinoline group introduces aromaticity and planar rigidity, while the dihydrooxazole ring contributes to the compound’s reactivity as a ligand or intermediate.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC18H14N2O\text{C}_{18}\text{H}_{14}\text{N}_{2}\text{O}
Molecular Weight274.32 g/mol
CAS Registry Number1252576-13-8
Chiral Center(S)-configuration at C4

Synthetic Routes and Optimization

Purification and Characterization

Chromatographic techniques (e.g., flash column chromatography) are likely employed to isolate the (S)-enantiomer from reaction mixtures. Analytical methods such as high-performance liquid chromatography (HPLC) with chiral stationary phases would confirm enantiomeric excess.

ParameterSpecificationSource
Storage Temperature-20°C (short-term), -80°C (long-term)
Solubility in DMSO≥10 mM
Stability in Solution1 month at -20°C

Applications in Medicinal Chemistry and Drug Discovery

Role as a Building Block

The quinoline and dihydrooxazole motifs are privileged structures in medicinal chemistry, often serving as:

  • Metal-binding ligands: The oxazole nitrogen and quinoline’s pyridyl group can coordinate transition metals, useful in catalytic applications or metalloenzyme inhibition.

  • Pharmacophores: Structural analogs of this compound have shown bioactivity in antimicrobial and anticancer assays, though specific data for this enantiomer remain proprietary or under investigation .

Stereochemical Impact on Bioactivity

The (S)-configuration’s influence on target binding can be inferred from structure-activity relationship (SAR) studies of similar chiral oxazoles. For example, minor stereochemical alterations in kinase inhibitors have led to significant changes in potency and selectivity .

Interaction Studies and Mechanistic Insights

Metabolic Stability

The dihydrooxazole ring’s susceptibility to hydrolytic cleavage under physiological conditions warrants further study. Prodrug strategies or structural modifications (e.g., fluorination) might enhance metabolic stability for in vivo applications.

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